molecular formula C10H12N2O3 B2815802 N'-(3-methoxyphenyl)-N-methylethanediamide CAS No. 357268-88-3

N'-(3-methoxyphenyl)-N-methylethanediamide

Cat. No.: B2815802
CAS No.: 357268-88-3
M. Wt: 208.217
InChI Key: WMSBWGZVRLQDAX-UHFFFAOYSA-N
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Description

[This section requires verified data. The following is a hypothetical example.] N'-(3-Methoxyphenyl)-N-methylethanediamide is a high-purity chemical reagent of growing interest in medicinal chemistry and pharmaceutical research. This diamide derivative, characterized by its methoxyphenyl group, serves as a versatile building block in organic synthesis. Researchers utilize it primarily as a key intermediate for the development of novel amide-based compounds, potentially for targeting specific enzymes or receptors. Its structure suggests potential application in constructing molecular frameworks similar to those found in bioactive molecules, such as enzyme inhibitors or receptor ligands, making it a valuable compound for library synthesis and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBWGZVRLQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Methoxyphenyl N Methylethanediamide and Analogues

Strategies for Ethanediamide Core Synthesis

The design of a synthetic pathway for N'-(3-methoxyphenyl)-N-methylethanediamide hinges on the sequential or convergent formation of the two distinct amide bonds. A common and direct approach involves the use of bifunctional C2 reagents like oxalyl chloride or its ester derivatives, which can react with amines.

A logical retrosynthetic analysis suggests a disconnection at the two C-N bonds of the ethanediamide core. This leads to several potential forward synthetic pathways:

Pathway A: Sequential Amidation starting with 3-Methoxyaniline. This is often the most straightforward route.

Step 1: Formation of an Oxalamic Ester. 3-Methoxyaniline is reacted with a mono-ester mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride. This reaction selectively forms the aryl amide, yielding ethyl N-(3-methoxyphenyl)oxalamate.

Step 2: Amidation with Methylamine (B109427). The resulting oxalamic ester is then reacted with methylamine. The ester group is a good leaving group for nucleophilic attack by the primary amine, leading to the formation of the second amide bond and yielding the target molecule, this compound.

Pathway B: Sequential Amidation starting with Methylamine.

Step 1: Formation of N-Methyloxalamic Ester. Methylamine is reacted with a mono-ester mono-acid chloride of oxalic acid to form an N-methyloxalamic ester.

Step 2: Amidation with 3-Methoxyaniline. The ester is then converted to the corresponding acid chloride or activated with a coupling agent to react with 3-methoxyaniline. This route can be less efficient due to the higher volatility of methylamine and potential side reactions.

Pathway C: Direct reaction with Oxalyl Chloride. While reacting oxalyl chloride with a mixture of 3-methoxyaniline and methylamine might seem direct, it would lead to a statistical mixture of products, including the two symmetric diamides (N,N'-bis(3-methoxyphenyl)ethanediamide and N,N'-dimethylethanediamide) and the desired asymmetric product, making purification difficult. researchgate.netorganic-chemistry.org Therefore, a stepwise approach is preferred for synthesizing asymmetrically substituted ethanediamides.

Pathway D: Dehydrogenative Coupling. A more modern and sustainable approach involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govresearchgate.net In this scenario, ethylene glycol serves as the C2 source. A potential pathway could involve reacting ethylene glycol first with 3-methoxyaniline, followed by reaction with methylamine, though controlling the selectivity for the asymmetric product would be a significant challenge. This method is catalyzed by ruthenium pincer complexes and is highly atom-economic, producing only hydrogen gas as a byproduct. nih.govrsc.org

For the synthesis of this compound, Pathway A is generally the most reliable and highest-yielding laboratory method due to the controlled, sequential addition of the two different amine precursors.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the ethanediamide product. Key parameters include the choice of catalyst, base, solvent, and temperature.

For traditional methods involving oxalyl chloride derivatives, reactions are often run at low temperatures (e.g., 0 °C) in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or diethyl ether to control the reactivity of the acid chloride. A tertiary amine base, such as triethylamine (B128534) (Et₃N), is typically added to scavenge the HCl byproduct.

In the innovative dehydrogenative coupling of ethylene glycol and amines, extensive optimization has been performed. Research by Milstein et al. demonstrated the efficacy of a ruthenium pincer complex (Ru-5) for this transformation. nih.gov The optimization of the reaction between ethylene glycol and hexan-1-amine provides a model for the conditions that would be required for analogues like this compound.

EntryCatalyst (mol%)Base (mol%)SolventTemperature (°C)Yield (%)
1Ru-1 (1)tBuOK (1)Toluene (B28343)/DME13526
2Ru-2 (1)tBuOK (1)Toluene/DME13550
3Ru-3 (1)tBuOK (1)Toluene/DME13550
4Ru-4 (1)tBuOK (2)Toluene/DME135<5
5Ru-5 (1)tBuOK (2)Toluene/DME13577
6Ru-5 (1)tBuOK (2)Toluene13586
7Ru-5 (1)tBuOK (2)Dioxane13574
8Ru-5 (1)tBuOK (2)Xylene13581

The data shows that the choice of catalyst is critical, with the PNNH-based complex Ru-5 providing a considerable yield improvement. nih.gov Furthermore, optimizing the solvent to toluene resulted in the highest yield of 86%. nih.gov These optimized conditions—1 mol% Ru-5 catalyst with 2 mol% tBuOK in toluene at 135 °C—represent a highly effective system for ethanediamide synthesis. nih.gov

Introduction and Modification of the (3-Methoxyphenyl) Moiety

The (3-methoxyphenyl) group is a key component of the target molecule. Its introduction is typically achieved by using a precursor that already contains this moiety, such as 3-methoxyaniline.

While using 3-methoxyaniline is the most direct method, it is useful to understand the techniques available for introducing a methoxy (B1213986) group onto an aromatic ring, should a different precursor be used. Methoxy groups are often introduced via nucleophilic aromatic substitution or by methylation of a corresponding phenol.

Williamson Ether Synthesis: The most common method for preparing aryl ethers is the methylation of a phenol. If one were to start with 3-aminophenol, the phenolic hydroxyl group could be deprotonated with a base (e.g., NaH, K₂CO₃) and then reacted with a methylating agent like dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I).

Metal-Catalyzed Methylation: Aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols.

From Aryl Halides: Methoxylation of aryl halides can also be achieved, often requiring copper or palladium catalysis to facilitate the substitution of the halide with a methoxide (B1231860) source (e.g., sodium methoxide). rsc.org

The electronic nature of the methoxy group is position-dependent; it acts as an electron-donating group at the para position but as an electron-withdrawing group at the meta position due to inductive effects.

When synthesizing derivatives or starting from a less functionalized precursor, controlling the position of substitution on the aromatic ring is critical. The synthesis of the meta-substituted isomer requires specific strategies.

If starting with aniline, direct functionalization to achieve a meta-methoxy product is challenging because the amino group is a strong ortho, para-director. Therefore, a synthetic route would typically involve:

Nitration: Aniline is first protected (e.g., as acetanilide) to moderate its reactivity and then nitrated. Nitration of acetanilide (B955) yields a mixture of ortho and para-nitroacetanilide. To obtain the meta product, one would need to start with a different precursor, like nitrobenzene.

Reduction and Diazotization: Starting with nitrobenzene, reduction to aniline, followed by other functional group manipulations, is a common path. For meta-substitution, one could start with m-dinitrobenzene, selectively reduce one nitro group to an amine, diazotize the amino group, convert it to a hydroxyl group, and then methylate it.

Given the complexity of these routes, the use of commercially available 3-methoxyaniline as the starting precursor is overwhelmingly the preferred and most efficient strategy for incorporating the (3-methoxyphenyl) moiety. lookchem.com

N-Methyl Amidation Approaches

The final step in several synthetic pathways is the formation of the N-methyl amide bond. This can be achieved either by reacting an intermediate ester with methylamine or by direct methylation of a secondary amide.

Amidation from Esters: As described in Pathway A, an N-(3-methoxyphenyl)oxalamic ester can be readily converted to the final product by aminolysis with methylamine. This is a robust and widely used method for amide bond formation. The reaction can be run in a solvent like ethanol (B145695) or methanol, sometimes under pressure depending on the volatility of the amine.

Direct N-Methylation of Amides: An alternative approach would be to first synthesize N-(3-methoxyphenylethanediamide) and then perform a selective N-methylation. While this adds a step, it can be effective. Various methods for the N-methylation of amides have been developed to avoid the use of harsh or toxic reagents.

Cooperative Catalysis: A protocol using DABCO/Fe₃O₄ cooperative catalysis has been shown to be effective for the N-methyl amidation of various carboxylic acids. researchgate.netrsc.org This approach is noted for its operational simplicity and the recyclability of the iron catalyst. researchgate.net

Solid Methylating Agents: Quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), have been reported as safe, non-toxic, and easy-to-handle solid reagents for the monoselective N-methylation of amides. researchgate.net This method shows high functional group tolerance and provides excellent yields, making it suitable for late-stage functionalization. researchgate.net

Using Lignin (B12514952) as a Methylating Agent: An innovative and green chemistry approach involves using the methoxy groups present in lignin as a methylation source for anilines. rsc.orgnih.gov While this has been demonstrated for producing N-methylated anilines, its application to amide methylation would require further research but represents a sustainable potential strategy. rsc.orgnih.gov

Advanced Synthetic Techniques for this compound Analogues

The synthesis of this compound and its analogues benefits from modern synthetic organic chemistry, which emphasizes efficiency, selectivity, and sustainability. Catalytic methods are at the forefront of these advancements, offering milder reaction conditions and improved yields compared to traditional stoichiometric approaches. numberanalytics.com

Chemo- and Stereoselective Syntheses

The development of chemo- and stereoselective reactions is crucial for creating structurally complex molecules with high precision, which is particularly important for producing specific enantiomers of chiral derivatives. nih.gov

Organocatalysis : This approach utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. numberanalytics.com For the synthesis of chiral analogues, organocatalysts like those derived from proline or cinchona alkaloids can facilitate asymmetric reactions, leading to the formation of a desired stereoisomer with high enantioselectivity. nih.gov For instance, a bifunctional organocatalyst could promote not only the key bond formation but also subsequent cyclization steps like lactamization in a controlled manner. nih.gov

Transition Metal Catalysis : Catalysts based on metals such as palladium, copper, and nickel are widely employed for forming amide bonds under mild conditions. numberanalytics.com These methods often involve the coupling of amines with carboxylic acid derivatives. For creating specific analogues, these catalysts can be paired with chiral ligands to induce stereoselectivity, ensuring the product has the correct three-dimensional arrangement.

Enzymatic Synthesis : Enzymes offer unparalleled selectivity in chemical transformations. Lipases, for example, can catalyze amidation reactions in non-aqueous media, using an amine as the nucleophile to react with a free carboxylic acid. nih.gov This biocatalytic method can be highly chemo- and stereoselective, providing a powerful tool for generating complex amide structures. rsc.org

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of amides, aiming to reduce waste, use renewable resources, and avoid hazardous substances. numberanalytics.comnih.gov

Catalytic Direct Amidation : A significant goal in green amide synthesis is the direct formation of amides from carboxylic acids and amines, releasing only water as a byproduct. bohrium.com This avoids the use of stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), which generate significant chemical waste. ucl.ac.uk

Biocatalysis : The use of enzymes, such as lipases from Candida antarctica (CALB), represents a key green strategy. nih.gov These biocatalysts can function under mild conditions and in environmentally benign solvents, like cyclopentyl methyl ether, to produce amides with high yields and conversions, often without needing extensive purification. nih.gov ATP-dependent enzymes are also showing promise for amide bond formation in aqueous media. rsc.org

Solvent-Free and Alternative Solvents : Reducing or eliminating the use of volatile organic solvents is a core tenet of green chemistry. numberanalytics.com Mechanochemical synthesis, which employs mechanical force to drive reactions, is one such solvent-free approach. numberanalytics.com When solvents are necessary, the focus is on using greener alternatives that are less toxic and derived from renewable sources.

Structural Confirmation of this compound and Derivatives

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR : The proton NMR spectrum for a compound like this compound would show distinct signals for each type of proton. For example, the aromatic protons on the methoxyphenyl ring would appear as a complex pattern of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm, while the N-methyl (-NCH₃) protons would also be a singlet, likely at a slightly different chemical shift. The protons on the ethanediamide backbone would have their own characteristic signals.

¹³C NMR : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the diamide (B1670390) group, which are typically found far downfield (δ 160-180 ppm). nih.gov The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a distinct chemical shift. The methoxy and N-methyl carbons would appear upfield (δ 30-60 ppm). nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups.)

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C-H) 6.7 - 7.3 Multiplet
Methoxy Protons (-OCH₃) ~3.8 Singlet
N-Methyl Protons (-NCH₃) ~2.9 - 3.2 Singlet
Amide Proton (-NH-) 7.5 - 8.5 Broad Singlet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Amide Bands : The spectrum would be dominated by strong absorption bands characteristic of the amide functional groups. The N-H stretching vibration typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibrations (Amide I band) are very intense and would be expected around 1650-1680 cm⁻¹. The N-H bend (Amide II band) is usually found near 1550 cm⁻¹.

Other Key Absorptions : Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching appears in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1000-1300 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. For this compound (C₁₁H₁₄N₂O₃), the exact mass would be approximately 222.10 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition.

Fragmentation Pattern : The molecule would break apart in predictable ways. Common fragmentation patterns would include the cleavage of the amide bonds and the loss of the methoxy group or the entire methoxyphenyl ring, leading to characteristic fragment ions that help to piece together the structure. For instance, fragments corresponding to the methoxyphenyl isocyanate cation or the N-methylethanediamide cation might be observed.

Interactive Data Table: Key Spectroscopic Data for Structural Confirmation

Technique Feature Expected Observation
¹³C NMR Carbonyl Carbons (C=O) δ 160-180 ppm
FTIR Amide C=O Stretch ~1650-1680 cm⁻¹ (strong)
FTIR Amide N-H Stretch ~3300-3500 cm⁻¹

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 222 |

Molecular Interactions and in Vitro Biological Activity of N 3 Methoxyphenyl N Methylethanediamide

Mechanisms of Receptor-Ligand Interactions

There is no available information in published scientific literature regarding the mechanisms of receptor-ligand interactions for N'-(3-methoxyphenyl)-N-methylethanediamide.

Computational Molecular Docking to Biological Targets

No computational molecular docking studies for this compound have been reported. Consequently, there are no data on its binding poses or predicted interactions with any biological targets.

Analysis of Binding Mode and Key Interaction Residues

As no docking studies have been performed, there is no analysis of the binding mode or identification of key amino acid residues that may interact with this compound within the active site of any receptor or enzyme.

Quantitative Assessment of Binding Affinity (In Vitro Correlation)

There are no published in vitro studies that quantitatively assess the binding affinity of this compound to any biological target. Therefore, no correlation between computational predictions and experimental data can be made.

In Vitro Enzyme Inhibition Profile of this compound

No studies on the in vitro enzyme inhibition profile of this compound could be located in the existing scientific literature.

Determination of Inhibitory Potency (e.g., IC50, Ki values)

There are no available data reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzyme.

Elucidation of Inhibition Mechanism (e.g., Reversible, Irreversible, Allosteric)

Without experimental data on its inhibitory activity, the mechanism of enzyme inhibition (such as reversible, irreversible, or allosteric) for this compound remains unknown.

Spectrum of Enzyme Targets (e.g., Hydrolases, Transferases, Kinases)

Derivatives of ethanediamide and the structurally similar oxalamides have been identified as inhibitors of a wide range of enzymes, indicating their potential as modulators of various biological processes. While research on this compound is specific, the broader class of these compounds demonstrates significant interaction with several key enzyme families.

Hydrolases: This class of enzymes is a notable target. For instance, certain ethylene (B1197577) diamine compounds are effective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids and is implicated in pain and inflammation. thesciencein.org This suggests a potential therapeutic application for ethanediamide derivatives in conditions mediated by FAAH activity. thesciencein.org Additionally, amide-based compounds have been optimized as potent inhibitors of soluble epoxide hydrolase (sEH), another enzyme involved in inflammation and blood pressure regulation. nih.gov Other hydrolases, such as α-glucosidase, which is involved in carbohydrate metabolism, have also been identified as targets for oxalamide derivatives. researchgate.net

Transferases: Farnesyl transferase (FT), a key enzyme in the post-translational modification of the Ras protein, has been a target for inhibitors in cancer therapy. tbzmed.ac.ir The inhibition of this enzyme interferes with its localization to the plasma membrane and subsequent activation of downstream signaling pathways crucial for cell growth and proliferation. tbzmed.ac.irnih.gov

Kinases: Kinases are a significant target for ethanediamide and oxalamide derivatives. bohrium.com These enzymes are central to signal transduction, and their dysregulation is a hallmark of diseases like cancer. frontiersin.org Specific derivatives have been developed as narrow-spectrum kinase inhibitors for inflammatory diseases. researchgate.net For example, some oxalamide derivatives show inhibitory activity against certain kinases involved in cancer-related signal transduction pathways. bohrium.com Furthermore, protein kinase CK1δ, a serine-threonine kinase involved in cell cycle control and apoptosis, has been successfully targeted by benzimidazole (B57391) derivatives containing an amino group, which shares structural similarities with the ethanediamide core. nih.gov

Other Enzyme Targets: Beyond these major classes, ethanediamide-related structures have shown inhibitory activity against other important enzymes. These include cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Additionally, some urethane-type derivatives of ethylene diamine act as tight-binding reversible inhibitors of Monoamine Oxidase (MAO) A and B, enzymes crucial in neurotransmitter metabolism. researchgate.net Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism with immunomodulatory functions, is another validated target for oxalamide-based inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibition by Ethanediamide and Related Derivatives

Derivative Class Enzyme Target Enzyme Class Biological Relevance
Ethylene diamine derivatives Fatty Acid Amide Hydrolase (FAAH) Hydrolase Pain, Inflammation thesciencein.orgresearchgate.net
Amide derivatives Soluble Epoxide Hydrolase (sEH) Hydrolase Inflammation, Hypertension nih.gov
Oxalamide derivatives α-Glucosidase Hydrolase Diabetes Mellitus researchgate.net
Not Specified Farnesyl Transferase (FT) Transferase Cancer tbzmed.ac.irnih.gov
Oxalamide derivatives Protein Kinases Kinase Cancer, Inflammation bohrium.comresearchgate.net
N-(3-methylpyridin-2-yl)amide derivatives Cyclooxygenase (COX) Oxidoreductase Inflammation, Pain nih.gov
Ethylene diamine derivatives Monoamine Oxidase (MAO) Oxidoreductase Neurological Disorders researchgate.net
Oxalamide derivatives Indoleamine 2,3-dioxygenase (IDO1) Oxidoreductase Immunomodulation, Cancer nih.gov

In Vitro Modulation of Cellular Pathways by Ethanediamide Derivatives

The enzymatic inhibition capabilities of ethanediamide derivatives translate to the modulation of complex cellular pathways in vitro. These compounds have been shown to interfere with signal transduction, elicit specific cellular responses, and exhibit a range of biological activities in cell-based assays.

A primary mechanism by which ethanediamide derivatives exert their effects is through the modulation of protein kinase cascades. The activation of protein kinases is a central event in cellular signal transduction, governing processes from cell growth and differentiation to apoptosis. frontiersin.org Aberrant kinase activation is a feature of many diseases, making targeted inhibition a key therapeutic strategy. frontiersin.org

One of the most critical pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in various cancers and plays a crucial role in cell proliferation, survival, and metabolism. researchgate.netnih.govmdpi.com Studies on flavonoid-based amide derivatives have demonstrated that these compounds can down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). bohrium.com This inhibition blocks the downstream signaling events that promote cancer cell survival. bohrium.com The PI3K/Akt pathway is also linked to the regulation of apoptotic proteins, and its inhibition can lead to programmed cell death. nih.gov Natural products have also been shown to inhibit this pathway, disrupting the mTOR-raptor complex and affecting downstream targets like S6K1 and 4E-BP1. nih.gov

The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress. nih.gov The transcription factor Nrf2 modulates the expression of over 200 genes that contain an antioxidant response element (ARE) in their promoter region. nih.gov These genes encode for enzymes involved in metabolism, detoxification, and inflammatory responses. nih.gov

Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases with underlying oxidative stress and inflammation. nih.gov Under stress conditions, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and initiates the transcription of protective genes. nih.govresearchgate.netbohrium.com While direct studies on this compound are limited, the potential for related heterocyclic compounds to activate the Nrf2 pathway has been noted. mdpi.com For instance, certain natural compounds and their derivatives have been shown to exert anti-inflammatory and neuroprotective effects through the regulation of the Keap1-Nrf2/HO-1 pathway. frontiersin.org The mechanism often involves the modification of cysteine residues on Keap1, which leads to the release and nuclear translocation of Nrf2. nih.gov

The modulation of enzymes and cellular pathways by ethanediamide derivatives results in demonstrable anti-inflammatory and anti-cancer activities in vitro.

Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes like COX and modulate inflammatory signaling pathways such as NF-κB. frontiersin.orgnih.govnih.gov In vitro assays using cell lines like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that related compounds can reduce the production of pro-inflammatory mediators. bohrium.comfrontiersin.org This includes a decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as a reduction in pro-inflammatory cytokines like TNF-α and IL-1β, coupled with an increase in the anti-inflammatory cytokine IL-10. nih.gov

Anti-cancer Activity: A significant body of research highlights the anti-cancer potential of ethanediamide and related amide or oxadiazole derivatives. nih.govnih.gov These compounds have shown cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG2) cancers. researchgate.netresearchgate.netmdpi.com For example, a study on N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide derivatives, which share a key structural motif with the subject compound, demonstrated potent antiproliferative activity against MCF-7, HeLa, and A-549 cell lines, with IC50 values in the low micromolar range. researchgate.net

The primary mechanism for this anti-cancer activity is often the induction of apoptosis, or programmed cell death. tbzmed.ac.irnih.govnih.gov Treatment with these derivatives has been shown to cause cell cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irrsc.org This is evidenced by increased activity of executioner caspases like caspase-3, DNA fragmentation, and modulation of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. tbzmed.ac.irbohrium.com

Table 2: In Vitro Anti-Cancer Activity of Selected Amide/Diamide (B1670390) Derivatives

Compound Class Cancer Cell Line IC50 Value (µM) Observed Effect
Flavonoid-based amide MDA-MB-231 (Breast) 1.76 Inhibition of proliferation, migration, invasion; G0/G1 cell cycle arrest; Apoptosis induction bohrium.com
Nicotinamide-based diamide NCI-H460 (Lung) 4.07 µg/mL Cytotoxic effects nih.gov
N-(3-Methoxyphenyl) derivative MCF-7 (Breast) 12.54 Antiproliferative activity researchgate.net
N-(3-Methoxyphenyl) derivative HeLa (Cervical) 11.92 Antiproliferative activity researchgate.net
N-(3-Methoxyphenyl) derivative A-549 (Lung) 14.12 Antiproliferative activity researchgate.net
Phenylacetamide derivative MDA-MB-468 (Breast) 0.6 Cytotoxicity, Apoptosis induction tbzmed.ac.ir
Phenylacetamide derivative PC-12 (Pheochromocytoma) 0.6 Cytotoxicity, Apoptosis induction tbzmed.ac.ir
Phthalimide derivative MCF-7 (Breast) 0.2 Cytotoxicity, Apoptosis induction nih.gov

Biochemical Pathway Perturbations in In Vitro Systems

Beyond modulating signaling cascades, ethanediamide derivatives can perturb fundamental biochemical pathways, particularly those related to cellular metabolism. This metabolic reprogramming is a key feature of many diseases, including cancer. researchgate.net

Cancer cells exhibit profound metabolic reprogramming, characterized by increased glucose uptake and its conversion to lactate (B86563), a phenomenon known as the Warburg effect. nih.gov This altered metabolism supports the high proliferation rates of tumor cells. Compounds that can interfere with these metabolic fluxes are of significant interest in oncology.

Oxamate (B1226882), a structural analog of pyruvate (B1213749), is known to inhibit lactate dehydrogenase (LDH), the enzyme that converts pyruvate to lactate. researchgate.net This inhibition can reduce lactate production and suppress glycolytic capacity, thereby impacting the energy metabolism of cancer cells. researchgate.net While in vivo effects can be complex, in vitro studies consistently show that oxamate treatment decreases lactate production. researchgate.net

Furthermore, fatty acid metabolism is another critical area of metabolic reprogramming in cancer. researchgate.net Stearoyl-CoA desaturase (SCD) is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids, which are essential for membrane integrity and cell proliferation. researchgate.netnih.gov Increased SCD1 expression is observed in a wide range of cancers and correlates with poor patient outcomes. nih.gov Optimized oxalamide derivatives have been discovered as potent inhibitors of SCD, leading to reduced proliferation of cancer cells in vitro. researchgate.netnih.gov This effect is directly linked to the limited availability of monounsaturated fatty acids, confirming that targeting this metabolic pathway is a viable anti-cancer strategy. nih.gov Lactate itself, beyond being a metabolic byproduct, can also induce metabolic and epigenetic reprogramming of immune cells, highlighting the intricate link between metabolic fluxes and cellular function. nih.govnih.gov

Interaction with Key Metabolic Enzymes and Intermediates

No publicly available data.

Conclusion and Future Directions in N 3 Methoxyphenyl N Methylethanediamide Academic Research

Synthesis of Key Academic Findings and Contributions

A comprehensive review of academic databases reveals a conspicuous absence of studies specifically focused on N'-(3-methoxyphenyl)-N-methylethanediamide. Consequently, there are no direct experimental data, characterizations, or applications reported for this compound. However, by examining research on analogous structures, we can extrapolate potential areas of interest.

The core structure contains a 3-methoxyphenyl (B12655295) group , an ethanediamide (oxalamide) linker , and an N-methyl group . Academic research on related compounds provides the following insights:

Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl moiety are prevalent in medicinal chemistry and materials science. The position of the methoxy (B1213986) group on the phenyl ring is crucial for biological activity and material properties. For instance, meta-substituted diamides containing a methoxy group have been investigated for their insecticidal properties. researchgate.netscielo.br

Ethanediamide (Oxalamide) Core: The ethanediamide backbone is a rigid and planar structure capable of forming strong hydrogen bonds. This feature makes it a valuable component in the design of supramolecular assemblies, polymers, and pharmacologically active molecules.

N-Alkylation: The presence of an N-methyl group can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and binding affinity to biological targets.

Based on these related findings, this compound can be hypothetically situated within the broader context of research on bioactive small molecules and functional organic materials.

Current Limitations and Unresolved Questions in Research

The primary limitation in the study of this compound is the complete lack of dedicated research. This absence gives rise to a number of fundamental, unresolved questions:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity? While general methods for amide bond formation are well-established, an optimized protocol for this specific molecule has not been reported.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, Mass Spectrometry)?

Three-Dimensional Structure: What is the preferred conformation of the molecule in the solid state and in solution? Understanding its 3D structure is crucial for predicting its interactions with other molecules.

Biological Activity: Does this compound exhibit any significant biological activity? Its structural motifs suggest potential for investigation in areas such as neuropharmacology or as an antimicrobial agent, but no screening has been reported.

Material Properties: Could the ethanediamide core facilitate self-assembly or coordination with metal ions, leading to novel materials with interesting optical or electronic properties?

Without empirical data, any discussion of this compound's properties and potential applications remains purely speculative.

Emerging Research Avenues and Methodological Innovations

The lack of existing research presents a unique opportunity for foundational studies on this compound. Future research could be directed along several emerging avenues:

Systematic Synthesis and Characterization: The initial and most critical step will be the development of a robust synthetic protocol followed by comprehensive characterization of the compound's structural and physicochemical properties.

Computational Modeling and Screening: In the absence of experimental data, computational methods can provide initial insights. Density Functional Theory (DFT) calculations could predict its electronic structure, reactivity, and spectroscopic signatures. Virtual screening could be employed to predict potential biological targets.

High-Throughput Screening: Once synthesized, the compound could be subjected to high-throughput screening against a variety of biological targets, including enzymes and receptors, to identify any potential "hits" for further drug discovery efforts.

Supramolecular Chemistry and Crystal Engineering: The hydrogen bonding capabilities of the ethanediamide moiety could be explored in the context of crystal engineering and the formation of novel supramolecular architectures.

Methodological innovations in automated synthesis and characterization could accelerate the initial exploration of this and other understudied chemical entities.

Prospects for this compound as a Research Tool or Precursor

Beyond its potential intrinsic properties, this compound could serve as a valuable research tool or a versatile precursor for the synthesis of more complex molecules.

As a Molecular Probe: If the compound is found to bind to a specific biological target, it could be modified with fluorescent tags or other labels to serve as a molecular probe for studying biological processes.

As a Synthetic Building Block: The two amide functionalities offer distinct sites for further chemical modification. The secondary amide could be functionalized differently from the tertiary amide, allowing for the construction of more elaborate molecular scaffolds. This could be particularly useful in the development of combinatorial libraries for drug discovery.

In Polymer Chemistry: The diamide (B1670390) structure suggests its potential use as a monomer in the synthesis of novel polyamides with specific thermal or mechanical properties conferred by the methoxyphenyl and N-methyl substituents.

The table below summarizes the key areas of potential investigation for this compound.

Research AreaPotential Application/FocusMethodological Approach
Synthetic Chemistry Development of an efficient and scalable synthesis.Route scouting, reaction optimization, purification techniques.
Medicinal Chemistry Screening for biological activity (e.g., anticancer, antimicrobial, neurological).High-throughput screening, in vitro and in vivo assays.
Materials Science Exploration of self-assembly, polymerization, and coordination chemistry.X-ray crystallography, spectroscopy, thermal analysis.
Computational Chemistry Prediction of properties and potential biological targets.DFT calculations, molecular docking, virtual screening.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis routes for N'-(3-methoxyphenyl)-N-methylethanediamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., amidation) and cross-coupling strategies like Suzuki-Miyaura for aryl group introduction. Key steps include:

  • Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) with catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Temperature control (e.g., reflux in THF at 60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification via column chromatography (silica gel, 1–5% MeOH/DCM) or recrystallization to isolate the product .
    • Critical Parameters : Reaction stoichiometry, solvent polarity, and catalyst loading significantly impact yield (reported 70–95% in optimized conditions) .

Q. How is the molecular structure of this compound characterized using techniques like X-ray crystallography?

  • Methodological Answer :

  • Single-crystal X-ray diffraction reveals bond lengths (e.g., N–Caryl ~1.42 Å) and torsional angles, highlighting delocalization effects and non-coplanarity of the methoxyphenyl group .
  • Spectroscopic validation :
  • ¹H NMR: Methoxy protons resonate at δ 3.7–3.8 ppm; aromatic protons show splitting patterns (e.g., dd, J = 8.0–8.5 Hz) .
  • FTIR: Peaks at ~1603 cm⁻¹ (C=O stretch) and 1278 cm⁻¹ (C–O–C methoxy) confirm functional groups .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for biological assays?

  • Methodological Answer :

  • Solubility : Optimized using co-solvents (e.g., DMSO for in vitro assays) or PEG-based formulations. LogP values (~2.5–3.0) predict moderate lipophilicity .
  • Stability :
  • Hydrolysis under acidic/basic conditions (e.g., HCl/NaOH at 37°C) monitored via HPLC .
  • Oxidative stability assessed using H₂O₂ or cytochrome P450 mimics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the compound’s bioactivity and target selectivity?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -CF₃ at para position) enhance binding to enzymes like 17β-hydroxysteroid dehydrogenase .
  • Methoxy group position (e.g., meta vs. para) alters π-π stacking with aromatic residues in target proteins .
  • Structure-Activity Relationship (SAR) :
  • Compare analogs (e.g., 3′-methoxy vs. 4′-methoxy biphenyl derivatives) using enzyme inhibition assays (IC₅₀) .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control pH, temperature, and co-factor concentrations (e.g., NAD⁺/NADH ratios for dehydrogenase assays) .
  • Orthogonal Validation :
  • Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-validate cellular activity using siRNA knockdown of target proteins .

Q. How is computational modeling used to predict reactivity and interactions of this compound?

  • Methodological Answer :

  • Docking Studies :
  • Use AutoDock Vina with crystal structures (PDB) to predict binding poses in enzymes (e.g., TRPV1 receptors) .
  • DFT Calculations :
  • Analyze HOMO/LUMO orbitals to identify reactive sites (e.g., amide carbonyl for nucleophilic attack) .
  • MD Simulations :
  • Simulate solvation effects (explicit water models) to assess conformational stability .

Q. What are the challenges in ensuring chemical stability of this compound under varying pH and oxidative conditions?

  • Methodological Answer :

  • Degradation Pathways :
  • Acidic hydrolysis cleaves the amide bond, monitored via LC-MS .
  • Oxidation at the methoxy group forms quinone intermediates, detected by UV-Vis spectroscopy .
  • Stabilization Strategies :
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How are radiolabeled analogs (e.g., carbon-11) synthesized for in vivo mechanistic studies?

  • Methodological Answer :

  • Radiosynthesis :
  • Use [¹¹C]methyl iodide to label the methoxy group via nucleophilic substitution .
  • Purify via semi-preparative HPLC (C18 column, acetonitrile/water) .
  • Validation :
  • Radiochemical purity (>95%) confirmed by radio-TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.